5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an isocyanate derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cell proliferation, leading to the suppression of cancer cell growth . It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting essential metabolic processes in bacteria .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a similar heterocyclic structure and are known for their anticancer and antimicrobial properties.
Uniqueness
5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique combination of biological activities and its potential for use in multiple fields. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for drug development and other applications .
Biological Activity
5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
The chemical structure and properties of this compound are as follows:
Property | Value |
---|---|
Molecular Formula | C14H11N3O2 |
Molecular Weight | 253.256 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 597.2 ± 50.0 °C |
Melting Point | N/A |
Flash Point | 315.0 ± 30.1 °C |
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that various imidazo derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this class have been shown to inhibit bacterial growth effectively.
Case Study: Antibacterial Activity
In a series of tests involving imidazo[1,2-a]pyridine derivatives:
- Compound A exhibited an ID50 of 1×10−7M against E. coli.
- Compound B showed an ID50 of 9×10−8M against S. faecium.
These findings suggest that modifications in the imidazo structure can lead to enhanced antibacterial efficacy .
Anticancer Potential
The anticancer properties of this compound have also been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation across different cell lines.
Cytotoxicity Studies
In vitro studies have reported the following IC50 values for various cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
NCI-H460 | 12.50 |
HepG2 | 0.95 |
These results indicate that the compound exhibits significant cytotoxicity against several cancer types, particularly breast cancer (MCF7) and lung cancer (NCI-H460) .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act by inhibiting key enzymes involved in cellular proliferation and survival pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific kinases related to cancer progression:
- Aurora Kinase : Critical for cell division.
- EGFR : Involved in tumor growth and metastasis.
These pathways are crucial targets for developing new anticancer therapies .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-oxo-N-phenyl-1H-imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O2/c18-13-8-4-7-12-15-9-11(17(12)13)14(19)16-10-5-2-1-3-6-10/h1-9,15H,(H,16,19) |
InChI Key |
VSSKFEBCTQQENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC(=O)N32 |
Origin of Product |
United States |
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